molecular formula C8H6ClFO3 B13218717 2-(3-Chloro-2-fluorophenoxy)acetic acid CAS No. 447-49-4

2-(3-Chloro-2-fluorophenoxy)acetic acid

Cat. No.: B13218717
CAS No.: 447-49-4
M. Wt: 204.58 g/mol
InChI Key: FUNFNJFSIMDJSH-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-fluorophenoxy)acetic acid is an organic compound with the molecular formula C8H6ClFO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-fluorophenoxy)acetic acid typically involves the reaction of 3-chloro-2-fluorophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenol group reacts with the chloroacetic acid to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-fluorophenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

2-(3-Chloro-2-fluorophenoxy)acetic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-fluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anti-inflammatory applications, it may modulate inflammatory pathways .

Comparison with Similar Compounds

2-(3-Chloro-2-fluorophenoxy)acetic acid can be compared with other similar compounds, such as:

    2-(3-Chloro-4-fluorophenoxy)acetic acid: Similar structure but with different substitution pattern on the phenyl ring.

    2-(4-Chloro-3-fluorophenoxy)acetic acid: Another isomer with chlorine and fluorine atoms in different positions.

    2-(3-Chloro-2-fluorophenoxy)propionic acid: Similar compound with a propionic acid group instead of acetic acid

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures.

Properties

CAS No.

447-49-4

Molecular Formula

C8H6ClFO3

Molecular Weight

204.58 g/mol

IUPAC Name

2-(3-chloro-2-fluorophenoxy)acetic acid

InChI

InChI=1S/C8H6ClFO3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12)

InChI Key

FUNFNJFSIMDJSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)OCC(=O)O

Origin of Product

United States

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